{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20108532
InChI: InChI=1S/C17H22N6OS2/c1-11-3-4-13(12(2)9-11)19-16-21-14(20-15(18)22-16)10-26-17(25)23-5-7-24-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H3,18,19,20,21,22)
SMILES:
Molecular Formula: C17H22N6OS2
Molecular Weight: 390.5 g/mol

{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

CAS No.:

Cat. No.: VC20108532

Molecular Formula: C17H22N6OS2

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate -

Specification

Molecular Formula C17H22N6OS2
Molecular Weight 390.5 g/mol
IUPAC Name [4-amino-6-(2,4-dimethylanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate
Standard InChI InChI=1S/C17H22N6OS2/c1-11-3-4-13(12(2)9-11)19-16-21-14(20-15(18)22-16)10-26-17(25)23-5-7-24-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H3,18,19,20,21,22)
Standard InChI Key IIFPDZNLPHTEIO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCOCC3)C

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound’s structure combines a 1,3,5-triazine ring with three distinct substituents:

  • Position 2: A morpholine-4-carbodithioate group (-SC(=S)N(CCOCC3)) linked via a methyl bridge.

  • Position 4: An amino group (-NH₂).

  • Position 6: A 2,4-dimethylphenylamino group (-NHC₆H₃(CH₃)₂) .

This configuration introduces both polar (morpholine, amino) and hydrophobic (dimethylphenyl) regions, influencing its solubility and reactivity.

Spectroscopic and Computational Identifiers

PropertyValue
IUPAC Name[4-amino-6-(2,4-dimethylanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate
SMILESCC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCOCC3)C
InChIInChI=1S/C17H22N6OS2/c1-11-3-4-13(12(2)9-11)19-16-21-14(20-15(18)22-16)10-26-17(25)23-5-7-24-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H3,18,19,20,21,22)
Molecular Weight390.5 g/mol
XLogP33.19 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Table 1: Key identifiers and computational properties .

Synthesis and Reactivity

General Synthetic Pathways

While explicit synthetic details for this compound are unavailable, triazine derivatives are typically synthesized via:

  • Condensation Reactions: Cyanuric chloride reacts with amines to form substituted triazines. For example, DMTMM (a related triazine) is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine .

  • Functionalization: Subsequent modifications, such as thioesterification, introduce the morpholine-4-carbodithioate group .

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents (e.g., 2,4-dimethylphenyl) may reduce reaction yields.

  • Thioester Stability: The carbodithioate group is prone to hydrolysis under acidic or basic conditions, necessitating controlled reaction environments .

Physicochemical Properties

PropertyValueMethodology
logP3.19Computational prediction
Water SolubilityLogSw = -3.36Estimated via AlogPS
Polar Surface Area72.34 ŲTopological analysis
Rotatable Bonds6Molecular dynamics

Table 2: Physicochemical profile .

The compound’s moderate lipophilicity (logP = 3.19) suggests membrane permeability, while low water solubility (LogSw = -3.36) may limit bioavailability without formulation aids .

Biological Activities and Mechanisms

Kinase Inhibition

Structurally analogous triazines, such as CHEMBL1345545, inhibit kinases like PI3K and mTOR, critical targets in cancer therapy . The morpholine moiety may enhance binding to kinase ATP pockets, while the carbodithioate group could modulate redox signaling .

Metabolic Stability

The carbodithioate group may undergo glutathione conjugation or hydrolysis, potentially limiting in vivo half-life .

Research Gaps and Future Directions

  • Mechanistic Studies: No data exist on this compound’s specific molecular targets or in vitro efficacy.

  • Toxicological Profiling: Acute and chronic toxicity studies are needed to assess safety.

  • Formulation Optimization: Nanoencapsulation or prodrug strategies could address solubility issues .

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